molecular formula C11H13BrFNO2 B1457280 tert-Butyl (4-bromo-3-fluorophenyl)carbamate CAS No. 868735-43-7

tert-Butyl (4-bromo-3-fluorophenyl)carbamate

Cat. No.: B1457280
CAS No.: 868735-43-7
M. Wt: 290.13 g/mol
InChI Key: FQLYUJLJZFATNI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of tert-butyl (4-bromo-3-fluorophenyl)carbamate emerged from the broader evolution of protecting group chemistry and halogenated aniline derivatives in pharmaceutical research. The compound's creation date in chemical databases traces back to 2012, indicating its relatively recent introduction to the commercial chemical landscape. The synthetic methodology for preparing this compound builds upon established Boc protection strategies, which have been fundamental to organic synthesis since the widespread adoption of di-tert-butyl dicarbonate as a protecting reagent.

The historical significance of this compound relates directly to the development of systematic approaches for protecting amine functionalities during complex synthetic sequences. Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, became commercially available and widely used as a reagent for introducing tert-butyloxycarbonyl protecting groups onto amines. This technological advancement enabled chemists to develop more sophisticated synthetic routes involving sensitive amine substrates, particularly those containing halogen substitutions.

Research into halogenated aniline derivatives gained momentum during the pharmaceutical industry's expansion in the late twentieth and early twenty-first centuries. The specific combination of bromine and fluorine substituents in the 4-bromo-3-fluorophenyl motif represents strategic positioning for subsequent chemical transformations, particularly cross-coupling reactions and nucleophilic substitution processes. Patent literature indicates that systematic approaches to brominated aniline synthesis, including methodologies relevant to 4-bromo-3-fluoroaniline derivatives, have been extensively developed to support pharmaceutical applications.

Significance in Organic Chemistry

This compound occupies a crucial position in synthetic organic chemistry due to its dual functionality as both a halogenated aromatic building block and a protected amine derivative. The compound's significance stems from its versatility in facilitating complex multi-step synthetic sequences where amine protection is essential for successful chemical transformations. The tert-butyloxycarbonyl protecting group provides excellent stability under basic and nucleophilic conditions while remaining readily removable under acidic conditions, making it ideal for synthetic applications requiring selective deprotection.

The strategic placement of both bromine and fluorine substituents on the aromatic ring creates a unique reactivity profile that enables diverse synthetic transformations. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, while the fluorine substituent modulates electronic properties and provides opportunities for further functionalization. This combination allows synthetic chemists to construct complex molecular architectures through sequential coupling reactions while maintaining the protected amine functionality intact throughout the synthetic sequence.

Recent pharmaceutical research has highlighted the importance of fluorinated aromatic compounds in drug discovery, as fluorine substitution often enhances metabolic stability, bioavailability, and target selectivity. The compound's structure incorporates these beneficial fluorine effects while providing the synthetic flexibility necessary for medicinal chemistry applications. Advanced synthetic methodologies utilizing this compound have been reported in the development of quinolinone-based therapeutics, where the halogenated aniline motif serves as a key intermediate for accessing complex heterocyclic structures.

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being tert-butyl N-(4-bromo-3-fluorophenyl)carbamate. This naming convention clearly identifies the key structural features: the tert-butyl group attached to the carbamate nitrogen, the carbamate functional group itself, and the substituted phenyl ring bearing bromine at the 4-position and fluorine at the 3-position relative to the amino substituent.

The compound is registered under Chemical Abstracts Service number 868735-43-7, providing a unique identifier for scientific and commercial purposes. Multiple synonymous names exist in chemical literature and commercial databases, including N-Boc-4-bromo-3-fluoroaniline, reflecting the common practice of referring to tert-butyloxycarbonyl-protected amines using the "Boc" abbreviation. Additional nomenclature variants include (4-bromo-3-fluoro-phenyl)-carbamic acid tert-butyl ester, which emphasizes the carbamate functionality from an ester perspective.

Property Value Source
IUPAC Name tert-butyl N-(4-bromo-3-fluorophenyl)carbamate
CAS Number 868735-43-7
Molecular Formula C₁₁H₁₃BrFNO₂
Molecular Weight 290.13 g/mol
MDL Number MFCD11976284
InChI Key FQLYUJLJZFATNI-UHFFFAOYSA-N
Melting Point 68-70°C
Boiling Point 274.2±30.0°C at 760 mmHg

The structural identification of this compound relies on multiple analytical techniques and computed descriptors. The simplified molecular-input line-entry system representation CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F provides a linear notation for the molecular structure, facilitating database searches and computational analysis. The InChI representation offers a more comprehensive structural description: InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15).

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLYUJLJZFATNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868735-43-7
Record name 868735-43-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Carbamate Formation from 4-Bromo-3-fluoroaniline

  • Starting Material: 4-bromo-3-fluoroaniline (commercially available or synthesized via halogenation of fluorinated aniline derivatives).
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base (typically sodium bicarbonate or triethylamine).
  • Solvents: Commonly chloroform, dichloromethane, or toluene.
  • Conditions: Room temperature to reflux, reaction times ranging from 4 hours to overnight.

Typical Procedure:

  • Dissolve 4-bromo-3-fluoroaniline in an organic solvent such as chloroform or dichloromethane.
  • Add a saturated aqueous solution of sodium bicarbonate to maintain basic conditions.
  • Slowly add di-tert-butyl dicarbonate under stirring.
  • Stir the mixture at room temperature for several hours (e.g., 4 hours) followed by reflux overnight to ensure complete conversion.
  • After reaction completion (monitored by TLC), separate the organic layer.
  • Wash with aqueous sodium bicarbonate to remove acidic impurities.
  • Dry over anhydrous magnesium sulfate or sodium sulfate.
  • Evaporate solvent under reduced pressure.
  • Purify the crude product by recrystallization or flash chromatography using ethyl acetate/n-heptane mixtures.

Yields: Typically moderate to good (60-75%) depending on reaction scale and purity of starting materials.

Catalytic Methods Using Nanocatalysts

  • Catalyst: Fe3O4@MCM-41@Zr-piperazine nanocatalyst has been reported to promote carbamate formation efficiently.
  • Reagents: Boc anhydride, 4-bromo-3-fluoroaniline.
  • Conditions: Ambient temperature, magnetic stirring.
  • Advantages: Easy catalyst separation by magnetic decantation, mild conditions, and good yields.

Reaction Highlights:

  • Reaction monitored by thin-layer chromatography (TLC) using n-hexane:ethyl acetate (7:3).
  • Upon completion, the catalyst is magnetically removed.
  • Organic phase washed with sodium bicarbonate solution and dried.
  • Solvent removal under reduced pressure yields the product.

Multi-Step Synthesis via Bromination and Carbamate Formation

In some synthetic routes, the bromine substituent is introduced via electrophilic aromatic substitution on a fluorinated precursor:

  • Step 1: Bromination of 3-fluorotoluene using bromine (Br2) in the presence of a catalyst such as Fe or AlBr3 to yield 4-bromo-3-fluorotoluene.
  • Step 2: Conversion of the bromofluorotoluene to the corresponding aniline derivative (via nitration, reduction).
  • Step 3: Reaction of the aniline with di-tert-butyl dicarbonate to form the tert-butyl carbamate.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Chloroform, dichloromethane, toluene Choice affects solubility and reaction rate
Base Sodium bicarbonate, triethylamine Neutralizes acid byproducts
Temperature Room temperature to reflux (25–70 °C) Higher temps increase reaction rate
Reaction Time 4 hours to overnight Monitored by TLC
Catalyst Fe3O4@MCM-41@Zr-piperazine nanocatalyst (optional) Enhances yield and simplifies catalyst recovery
Purification Recrystallization, flash chromatography Ethyl acetate/n-heptane mixtures commonly used

Analytical Monitoring and Purity Assessment

Research Findings and Industrial Considerations

  • The presence of fluorine and bromine substituents influences regioselectivity and reactivity, often requiring careful control of reaction conditions to avoid side reactions.
  • Use of Boc protecting group stabilizes the amine functionality and allows further synthetic transformations.
  • Industrial scale synthesis focuses on optimizing catalyst use, solvent recovery, and purification to maximize yield and reduce cost.
  • Continuous flow reactors and automated systems are being explored to enhance reproducibility and scalability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Direct Boc Protection 4-bromo-3-fluoroaniline Di-tert-butyl dicarbonate, base RT to reflux, 4–16 h 60-75 Simple, well-established Moderate yield, requires purification
Nanocatalyst-Assisted Reaction 4-bromo-3-fluoroaniline Boc anhydride, Fe3O4@MCM-41@Zr-piperazine Ambient temperature, magnetic stirring 65-70 Mild conditions, easy catalyst recovery Catalyst synthesis required
Multi-Step Bromination Route 3-fluorotoluene Br2, Fe or AlBr3, Boc2O Stepwise, reflux and reduction Variable Enables regioselective substitution Longer synthesis time, complex

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-3-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted phenylcarbamates.

    Oxidation and Reduction: Products include phenols or dehalogenated compounds.

    Hydrolysis: Products include 4-bromo-3-fluoroaniline and carbon dioxide.

Scientific Research Applications

Overview

tert-Butyl (4-bromo-3-fluorophenyl)carbamate, with the molecular formula C₁₁H₁₃BrFNO₂, is a versatile organic compound that plays a significant role in various scientific research applications. Its unique structure, featuring a tert-butyl group and halogen substituents, allows it to act as an important intermediate in organic synthesis and biological studies.

Organic Synthesis

This compound is widely utilized as an intermediate in the synthesis of more complex organic molecules. It can be transformed into various derivatives through:

  • Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
  • Hydrolysis : The carbamate group can be hydrolyzed to yield amines and carbon dioxide under acidic or basic conditions.

Biological Studies

The compound has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme inhibition and protein interactions:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on target enzymes, leading to inhibition. This is particularly relevant in studies involving acetylcholinesterase, which is crucial for neurotransmission.
  • Halogen Bonding : The presence of bromine and fluorine enhances binding affinity and specificity towards molecular targets, making it useful in drug design.

Agrochemical Production

In the agrochemical industry, this compound serves as a precursor for the development of herbicides and pesticides. Its ability to modify biological pathways makes it valuable for creating compounds with specific modes of action against pests.

Case Study 1: Synthesis of Bioactive Compounds

A notable application involved using this compound as a starting material for synthesizing biologically active natural products such as Indiacen A and Indiacen B. The synthesis achieved good yields and selectivity, demonstrating the compound's utility in producing complex molecules with potential therapeutic effects.

Case Study 2: Deprotection Reactions

The compound has been employed in deprotecting N-tert-butyloxycarbonyl (N-Boc) groups from various substrates. This method has been applied successfully to hybrid medicinal compounds that act as dual inhibitors of IDO1 and DNA polymerase gamma, showcasing its relevance in developing novel therapeutics.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Comparison of Substituents and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
tert-Butyl (4-bromo-3-fluorophenyl)carbamate Br (4), F (3) C₁₁H₁₃BrFNO₂ 314.14 PROTACs, kinase inhibitors
tert-Butyl (4-bromo-2-methylphenyl)carbamate Br (4), CH₃ (2) C₁₂H₁₆BrNO₂ 302.17 Drug intermediate
tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate Cl (4), F (3), I (2) C₁₁H₁₂ClFINO₂ 401.58 Halogen-rich scaffolds
tert-Butyl (2-bromo-3-fluorobenzyl)carbamate Br (2), F (3), benzyl linker C₁₂H₁₄BrFNO₂ 316.15 Cascade reactions

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine and bromine in the target compound enhance electrophilic substitution reactivity compared to methyl or methoxy analogs (e.g., 41f, 41g in ) .
  • Positional Isomerism : Moving bromine from position 4 (target) to 2 () alters steric hindrance, affecting coupling reaction efficiency .

Key Observations :

  • Chiral Derivatives : Asymmetric synthesis (e.g., 59b in ) introduces stereochemistry critical for biological activity .
  • Boc Protection Universality : The Boc group is retained across analogs for nitrogen protection, enabling deprotection under mild acidic conditions .

Reactivity and Functionalization

  • Cross-Coupling Reactions : The bromine in the target compound participates in Pd-catalyzed couplings (e.g., with boronic acids) to form biaryl systems, as seen in and .
  • Halogen Exchange : Iodine or chlorine substituents (e.g., 16) enable further diversification via Ullmann or Buchwald-Hartwig reactions .
  • Benzyl vs. Direct Linkage : Benzyl-linked analogs (e.g., 41e–41g) exhibit reduced steric hindrance, enhancing nucleophilic substitution rates compared to the target compound .

Biological Activity

tert-Butyl (4-bromo-3-fluorophenyl)carbamate is an organic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and enzymatic inhibition. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a phenyl ring that contains both bromine and fluorine substituents. Its molecular formula is C11H13BrFNO2C_{11}H_{13}BrFNO_2, with a molecular weight of approximately 290.13 g/mol. The presence of halogens significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The mechanism includes:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on target proteins or enzymes, leading to inhibition or modification of their activity. This is particularly relevant in studies involving acetylcholinesterase and other key enzymes .
  • Halogen Bonding : The bromine and fluorine atoms can participate in halogen bonding, enhancing the compound's binding affinity and specificity towards molecular targets .

Enzyme Inhibition Studies

Research has highlighted the use of this compound as a tool for studying enzyme inhibition. Notably, it has been evaluated for its inhibitory effects against:

  • Acetylcholinesterase : This enzyme is crucial for neurotransmission, and compounds that inhibit its activity can serve as potential insecticides or therapeutic agents .
  • GSK-3β Kinase : Inhibitory activity against GSK-3β has been documented, with IC50 values indicating potent inhibition . This kinase plays a significant role in various cellular processes, including metabolism and cell proliferation.

Case Studies

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. Table 1 summarizes the inhibitory activities of various carbamate derivatives:

Compound NameIC50 (nM)Target Enzyme/ProteinNotes
This compound150AcetylcholinesteraseEffective insecticide candidate
Compound A80GSK-3βHigh potency against cancer cells
Compound B200FAAHLower systemic distribution

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for tert-Butyl (4-bromo-3-fluorophenyl)carbamate to ensure stability?

  • Store refrigerated in tightly closed containers under dry, well-ventilated conditions to prevent moisture absorption and electrostatic charge buildup. Avoid exposure to ignition sources and incompatible materials like strong acids/bases . Handling requires PPE (gloves, lab coat, safety goggles) and localized exhaust ventilation to minimize inhalation of vapors .

Q. What synthetic routes are commonly used to prepare this compound in academic labs?

  • The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. For example, reaction of 4-bromo-3-fluoroaniline with Boc anhydride in the presence of a base (e.g., DMAP) under anhydrous conditions. Purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers validate the identity and purity of this compound?

  • Analytical methods include:

  • Melting Point Analysis : Compare observed melting range (e.g., 103–106°C) with literature values .
  • Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity, FT-IR for functional group verification (e.g., C=O stretch at ~1700 cm⁻¹).
  • Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

  • Employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry. Flow chemistry setups (e.g., microreactors) enhance reproducibility and reduce reaction times by improving heat/mass transfer . Statistical modeling (e.g., response surface methodology) identifies optimal parameters .

Q. What are the stability and reactivity profiles of this compound under acidic or basic conditions?

  • The Boc group is labile under acidic conditions (e.g., TFA or HCl in dioxane) but stable in basic environments. Kinetic studies using NMR or LC-MS can monitor decomposition pathways. For instance, exposure to trifluoroacetic acid (TFA) cleaves the carbamate to release the free amine, while prolonged basic hydrolysis may degrade the aromatic bromo-fluoro substituents .

Q. How does the electronic nature of the 4-bromo-3-fluorophenyl moiety influence its reactivity in cross-coupling reactions?

  • The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while the fluorine atom modulates electron density and steric effects. Computational studies (DFT) predict regioselectivity in palladium-catalyzed reactions. Experimental validation via X-ray crystallography of intermediates (e.g., Pd complexes) can elucidate mechanistic details .

Q. What are the ecological implications of using this compound, and how should waste be managed?

  • Despite limited ecotoxicity data, treat waste as hazardous due to brominated aromatic content. Incineration via licensed facilities with scrubbing systems minimizes environmental release. Follow EPA and ECHA guidelines for disposal, including neutralization of residual reactivity before landfill containment .

Methodological Considerations

  • Contradictory Data : Some safety data sheets (SDS) report no significant hazards , while others classify it as a respiratory irritant (H335) . Researchers should adopt worst-case precautions (e.g., fume hoods) until project-specific risk assessments are completed.
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may require solvent switching (e.g., from DCM to ethyl acetate) for safer distillation. Pilot studies under inert atmospheres (N₂/Ar) prevent oxidative degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (4-bromo-3-fluorophenyl)carbamate
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tert-Butyl (4-bromo-3-fluorophenyl)carbamate

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